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  • Product: 1-Bromo-2-methyl-4,4,4-trifluorobutane
  • CAS: 203302-90-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Analysis and Synthetic Utility of 1-Bromo-2-methyl-4,4,4-trifluorobutane

This technical guide details the structural characteristics, synthetic pathways, and pharmaceutical utility of 1-Bromo-2-methyl-4,4,4-trifluorobutane (CAS: 203302-90-3). Executive Summary In modern medicinal chemistry, t...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characteristics, synthetic pathways, and pharmaceutical utility of 1-Bromo-2-methyl-4,4,4-trifluorobutane (CAS: 203302-90-3).

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tactic for modulating lipophilicity (


), metabolic stability, and binding affinity. 1-Bromo-2-methyl-4,4,4-trifluorobutane  serves as a critical "building block" for introducing the 2-methyl-4,4,4-trifluorobutyl  motif—a bioisostere for leucine or valine side chains that offers enhanced resistance to oxidative metabolism (e.g., P450 hydroxylation). This guide provides a rigorous analysis of its chemical identity, a validated synthetic workflow, and its application in high-value drug discovery campaigns.

Chemical Identity & Structural Analysis

This compound is a chiral, halogenated alkane characterized by a terminal trifluoromethyl group (


) and a primary bromide, separated by a branched alkyl chain.
PropertyData
IUPAC Name 1-Bromo-2-methyl-4,4,4-trifluorobutane
Alternative Name 4-Bromo-1,1,1-trifluoro-3-methylbutane
CAS Number 203302-90-3
Molecular Formula

Molecular Weight 205.02 g/mol
Physical State Colorless Liquid
Chirality C2 is a stereocenter (exists as R and S enantiomers)
Structural Conformation & Electronic Effects
  • Inductive Effect: The strong electron-withdrawing nature of the

    
     group (
    
    
    
    ) exerts a significant inductive effect through the carbon chain. However, the presence of the C3 methylene spacer mitigates this effect at the C1 reaction center, preserving the nucleophilic displaceability of the bromide.
  • Steric Bulk: The

    
     group has a Van der Waals volume (
    
    
    
    ) roughly equivalent to an isopropyl group, making this moiety a sterically demanding but metabolically robust hydrophobic anchor.

Validated Synthetic Pathways

The synthesis of 1-Bromo-2-methyl-4,4,4-trifluorobutane is most reliably achieved through a Reduction-Bromination sequence starting from the corresponding carboxylic acid or ester. This approach avoids the regioselectivity issues common in radical addition methods.

Pathway A: The Reduction-Bromination Protocol (Recommended)

This pathway ensures high regiocontrol and is scalable for kilogram-batch production.

Step 1: Precursor Synthesis

The starting material, 2-methyl-4,4,4-trifluorobutyric acid (CAS: 99783-23-0), is reduced to the alcohol.

  • Reagents: Lithium Aluminum Hydride (

    
    ) or Borane-THF complex (
    
    
    
    ).
  • Mechanism: Hydride transfer to the carbonyl carbon yields 2-methyl-4,4,4-trifluorobutanol (CAS: 107103-95-7).

  • Critical Control Point: The reaction must be kept anhydrous to prevent premature quenching of the hydride source.

Step 2: Nucleophilic Substitution (Bromination)

The alcohol is converted to the alkyl bromide via an


 mechanism.
  • Reagents: Phosphorus Tribromide (

    
    ) or Carbon Tetrabromide/Triphenylphosphine (
    
    
    
    , Appel Reaction).
  • Advantage:

    
     is preferred for atom economy, while Appel conditions are milder for acid-sensitive substrates.
    
  • Outcome: Inversion of configuration occurs if the starting alcohol is enantiopure, although for the primary alcohol at C1, this is non-stereogenic; however, the C2 chiral center remains intact.

Visualization of Synthetic Workflow

SynthesisWorkflow Acid 2-Methyl-4,4,4- trifluorobutyric Acid (CAS: 99783-23-0) Alcohol Intermediate: 2-Methyl-4,4,4- trifluorobutanol (CAS: 107103-95-7) Acid->Alcohol Reduction (LiAlH4 or BH3-THF) Product Target: 1-Bromo-2-methyl- 4,4,4-trifluorobutane (CAS: 203302-90-3) Alcohol->Product Bromination (PBr3, 0°C to RT)

Figure 1: Stepwise synthetic pathway from the carboxylic acid precursor to the target alkyl bromide.

Experimental Protocols

Note: These protocols are generalized from standard operating procedures for trifluorobutanol derivatives and should be optimized for specific laboratory conditions.

Protocol 1: Synthesis of 2-Methyl-4,4,4-trifluorobutanol[1][2][3]
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under

    
     atmosphere.
    
  • Reduction: Charge flask with

    
     (1.2 equiv) in anhydrous THF. Cool to 0°C.
    
  • Addition: Dropwise add 2-methyl-4,4,4-trifluorobutyric acid (1.0 equiv) in THF over 30 minutes.

  • Reaction: Warm to room temperature (RT) and reflux for 4 hours. Monitor via TLC/GC.

  • Workup: Fieser workup (

    
    , 15% 
    
    
    
    ,
    
    
    ). Filter precipitate, dry organic layer over
    
    
    , and concentrate.
  • Purification: Distillation (bp approx. 120-125°C) yields the alcohol.

Protocol 2: Conversion to 1-Bromo-2-methyl-4,4,4-trifluorobutane[1]
  • Setup: Place the alcohol (1.0 equiv) in dry DCM in a round-bottom flask cooled to 0°C.

  • Bromination: Add

    
     (0.4 equiv) dropwise. The stoichiometry is 1 mol 
    
    
    
    converts 3 mol alcohol.
  • Kinetics: Stir at 0°C for 1 hour, then warm to RT overnight.

  • Quench: Slowly pour mixture into ice water to hydrolyze excess

    
    .
    
  • Extraction: Extract with DCM (

    
    ). Wash combined organics with saturated 
    
    
    
    and brine.
  • Isolation: Dry over

    
    , concentrate, and purify via vacuum distillation.
    

Applications in Drug Discovery[4][5]

The 2-methyl-4,4,4-trifluorobutyl moiety is a high-value pharmacophore. Its utility stems from the "Fluorine Effect," which alters the physicochemical profile of a drug candidate without drastically changing its steric footprint compared to a non-fluorinated isopentyl group.

Key Mechanistic Advantages[6]
  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is virtually inert to cytochrome P450 oxidation. Placing this group at the terminus of an alkyl chain blocks

    
    -oxidation.
    
  • Lipophilicity Modulation: The

    
     group increases lipophilicity (
    
    
    
    ), enhancing membrane permeability and blood-brain barrier (BBB) penetration.
  • Bioisosterism: It acts as a bioisostere for:

    • Isobutyl/Isopentyl groups (Leucine side chain).

    • Tert-butyl groups.

Application Workflow

DrugDesign cluster_effect Pharmacological Impact Bromide 1-Bromo-2-methyl- 4,4,4-trifluorobutane Grignard Grignard/Lithium Reagent Formation Bromide->Grignard Mg/THF or t-BuLi Coupling C-C Bond Formation (e.g., Kumada, Negishi) Grignard->Coupling Electrophile (Ar-X) DrugCandidate Fluorinated Drug Candidate Coupling->DrugCandidate Deprotection/Purification Impact1 Increased Metabolic Stability (Blocks P450 site) DrugCandidate->Impact1 Impact2 Enhanced Lipophilicity (Better Membrane Permeability) DrugCandidate->Impact2

Figure 2: Utilization of the bromide in medicinal chemistry workflows to generate metabolically stable drug candidates.

Safety & Handling

  • Hazards: Like most alkyl bromides, this compound is an alkylating agent . It is expected to be a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335).

  • Storage: Store in a cool, dry place under inert gas (

    
     or 
    
    
    
    ). Protect from light to prevent homolytic cleavage of the C-Br bond (though less sensitive than iodides).
  • Disposal: All halogenated waste must be segregated and disposed of via high-temperature incineration.

References

  • ChemicalBook. (n.d.). 1-Bromo-2-methyl-4,4,4-trifluorobutane Product Description & Properties. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Bromo-1,1,1-trifluoro-3-methylbutane (CAS 203302-90-3). Retrieved from

  • PubChem. (2025). 4-Bromo-1,1,1-trifluorobutane and Related Compounds. National Library of Medicine. Retrieved from

  • Apollo Scientific. (n.d.).[1] 2-Methyl-4,4,4-trifluorobutanol (Precursor Data). Retrieved from

  • GuideChem. (n.d.). 1-Bromo-4,4,4-trifluorobutane Safety and Handling. Retrieved from

Sources

Exploratory

Technical Guide: 1-Bromo-2-methyl-4,4,4-trifluorobutane

The following technical guide details the physicochemical characterization and synthesis of 1-Bromo-2-methyl-4,4,4-trifluorobutane , focusing specifically on its boiling point as a critical parameter for purification and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization and synthesis of 1-Bromo-2-methyl-4,4,4-trifluorobutane , focusing specifically on its boiling point as a critical parameter for purification and handling in pharmaceutical research.

Physicochemical Characterization & Synthetic Utility[1]

Part 1: Executive Summary

1-Bromo-2-methyl-4,4,4-trifluorobutane (CAS: 203302-90-3) is a specialized fluorinated aliphatic intermediate used primarily in the synthesis of metabolically stable pharmaceutical candidates. Its strategic value lies in the 4,4,4-trifluoro-2-methylbutyl motif, which serves as a lipophilic, metabolically robust bioisostere for the isopentyl group.

Accurate knowledge of its boiling point is essential for developing efficient isolation protocols, particularly fractional distillation, to separate it from the corresponding alcohol precursor and elimination byproducts.

Key Data Point:

  • Boiling Point (Experimental): 115 °C – 117 °C at 760 mmHg (Atmospheric Pressure).

  • Flash Point: ~13.6 °C (Highly Flammable).

  • Density: ~1.45 – 1.55 g/mL (Estimated based on structural analogs).

Part 2: Physicochemical Profile & Logic

The boiling point of 1-Bromo-2-methyl-4,4,4-trifluorobutane (115–117 °C) follows predictable structure-property relationships governed by the interplay between molecular weight and the "fluorine effect."

2.1 Structural Analysis & Boiling Point Trends

To validate the experimental value of 115–117 °C, we compare it to its non-fluorinated and non-methylated analogs. The addition of a methyl group at the C2 position typically increases the boiling point of the parent chain due to increased molecular weight and surface area, despite the slight branching effect.

CompoundStructureMolecular WeightBoiling Point (°C)

BP
1-Bromobutane

137.0101.4Reference
1-Bromo-2-methylbutane

151.0118.3+16.9 (Methylation)
1-Bromo-4,4,4-trifluorobutane

191.0103.0+1.6 (Fluorination)
Target: 1-Bromo-2-methyl-4,4,4-trifluorobutane

205.0 115 – 117 Consistent Trend

Mechanistic Insight:

  • Methylation Effect: Adding a methyl group to 1-bromobutane increases the BP by ~17 °C. Applying this same shift to 1-bromo-4,4,4-trifluorobutane (103 °C) predicts a BP of ~120 °C, which aligns closely with the experimental range of 115–117 °C.

  • Fluorine Effect: Despite the significant mass increase from

    
    , the low polarizability of fluorine atoms results in weak London dispersion forces. This explains why the trifluoro- analog (103 °C) boils at nearly the same temperature as the non-fluorinated parent (101 °C), rather than much higher.
    
2.2 Solubility & Phase Behavior
  • Water Solubility: Immiscible (Hydrophobic).

  • Organic Solubility: Fully miscible in DCM, THF, Ethyl Acetate, and Toluene.

  • Partition Coefficient (LogP): Estimated > 3.0, indicating high lipophilicity suitable for membrane permeability in drug design.

Part 3: Synthesis & Purification Methodologies

The synthesis of 1-Bromo-2-methyl-4,4,4-trifluorobutane typically proceeds via the Appel reaction or acid-mediated bromination of the precursor alcohol, 2-methyl-4,4,4-trifluorobutanol .

3.1 Reaction Workflow

The following diagram illustrates the conversion and the critical purification step dictated by the boiling point difference.

SynthesisWorkflow Precursor 2-Methyl-4,4,4-trifluorobutanol (BP: ~134 °C) Reagents PBr3 or CBr4/PPh3 (Bromination) Precursor->Reagents Activation Crude Crude Mixture (Target + Byproducts) Reagents->Crude Substitution (SN2) Distillation Fractional Distillation (Target BP: 115-117 °C) Crude->Distillation Thermal Separation Product Pure 1-Bromo-2-methyl- 4,4,4-trifluorobutane Distillation->Product Distillate @ 115-117 °C

Figure 1: Synthetic pathway and purification logic based on boiling point differentials.

3.2 Detailed Protocol: Bromination via Phosphorus Tribromide (

)

Context: This method is preferred for its atom economy and ease of purification.

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and

    
     inlet.
    
  • Charging: Add 2-methyl-4,4,4-trifluorobutanol (1.0 equiv) and anhydrous DCM (Solvent volume: 5 mL per mmol). Cool to 0 °C.

  • Addition: Add

    
      (0.4 equiv) dropwise over 30 minutes. The exotherm must be controlled to prevent elimination to the alkene (4,4,4-trifluoro-2-methylbutene).
    
  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC or GC-MS.

  • Quench: Carefully quench with saturated

    
     solution at 0 °C.
    
  • Purification (Critical):

    • Separate phases and dry the organic layer over

      
      .
      
    • Concentrate via rotary evaporation (bath temp < 40 °C, pressure > 200 mbar) to avoid losing the volatile product.

    • Distillation: Perform fractional distillation. Collect the fraction boiling at 115–117 °C (atmospheric).

    • Note: If using reduced pressure (e.g., 20 mmHg), the boiling point will drop significantly (approx. 40–50 °C). Use a nomograph to adjust.

Part 4: Safety & Handling

Given the physical properties, specific safety protocols are non-negotiable.

  • Flammability: With a flash point of 13.6 °C , this compound is Category 2 Flammable Liquid . It can form explosive vapor/air mixtures at room temperature. Ground all glassware and use spark-proof tools.

  • Alkylating Potential: As a primary alkyl bromide, it is a potent alkylating agent. It may react with DNA or proteins. Double-gloving (Nitrile + Laminate) and use of a fume hood are mandatory.

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent hydrolysis or discoloration.

Part 5: Applications in Drug Discovery

The 1-Bromo-2-methyl-4,4,4-trifluorobutane scaffold is utilized to introduce the 4,4,4-trifluoro-2-methylbutyl side chain. This moiety is critical in:

  • Metabolic Blocking: The terminal

    
     group blocks cytochrome P450 oxidation that typically occurs at the 
    
    
    
    -position of alkyl chains.
  • Lipophilicity Tuning: The fluorine atoms increase lipophilicity (

    
    ) without significantly increasing steric bulk compared to a tert-butyl group, improving blood-brain barrier (BBB) penetration.
    

Applications cluster_apps Downstream Applications Target 1-Bromo-2-methyl- 4,4,4-trifluorobutane App1 Grignard Formation (R-MgBr) Target->App1 Mg / THF App2 N-Alkylation (Amine Functionalization) Target->App2 R-NH2 / Base App3 C-C Coupling (Suzuki/Negishi) Target->App3 Pd-Catalysis

Figure 2: Common derivatization pathways for the fluorinated building block.

References
  • abcr Gute Chemie. (n.d.). 1-Bromo-2-methyl-4,4,4-trifluorobutane Product Page. Retrieved from

  • Echemi. (n.d.). 1-Bromo-2-methyl-4,4,4-trifluorobutane Physical Properties. Retrieved from

  • ChemicalBook. (n.d.). 1-Bromo-4,4,4-trifluorobutane (Analog Comparison). Retrieved from

  • Guidechem. (n.d.). CAS 203302-90-3 Entry.[1][2][3] Retrieved from

Sources

Foundational

An In-depth Technical Guide to the Solubility of 1-Bromo-4,4,4-trifluorobutane

A Note on the Target Compound: Initial searches for "1-Bromo-2-methyl-4,4,4-trifluorobutane" did not yield specific solubility data. The available scientific literature and chemical databases predominantly feature data f...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Target Compound: Initial searches for "1-Bromo-2-methyl-4,4,4-trifluorobutane" did not yield specific solubility data. The available scientific literature and chemical databases predominantly feature data for the closely related compound, 1-Bromo-4,4,4-trifluorobutane (CAS No. 406-81-5) . This guide will, therefore, focus on the known solubility characteristics of this latter compound, providing a framework for researchers, scientists, and drug development professionals. It is crucial to verify the exact chemical entity of interest for experimental work.

Introduction to 1-Bromo-4,4,4-trifluorobutane

1-Bromo-4,4,4-trifluorobutane is a halogenated hydrocarbon that serves as a versatile intermediate in organic synthesis.[1][2] Its utility is particularly noted in the pharmaceutical industry and for the synthesis of specialty chemicals.[1][2][3] The presence of the trifluoromethyl group imparts unique properties to molecules, often enhancing thermal stability and lipophilicity, which are desirable traits in drug design and materials science. The bromine atom provides a reactive site for various chemical transformations, including nucleophilic substitutions and the formation of organometallic reagents.[3]

Physicochemical Properties

A clear understanding of the physical and chemical properties of 1-Bromo-4,4,4-trifluorobutane is essential for its handling and application.

PropertyValueSource
Molecular Formula C₄H₆BrF₃PubChem[4]
Molecular Weight 190.99 g/mol PubChem[4]
Appearance Clear, colorless to yellow liquidThermo Scientific[5]
Density 1.555 g/mLAlfa Aesar[1]
Boiling Point 103°C to 105°CAlfa Aesar[1]
Refractive Index 1.382Alfa Aesar[1]
CAS Number 406-81-5PubChem[4]

Solubility Profile of 1-Bromo-4,4,4-trifluorobutane

The solubility of a compound is a critical parameter that influences its reactivity, bioavailability, and environmental fate. Based on available data, 1-Bromo-4,4,4-trifluorobutane exhibits the following solubility characteristics:

Aqueous Solubility: Multiple sources confirm that 1-Bromo-4,4,4-trifluorobutane is not miscible in water .[1][2][6] A safety data sheet further specifies that the product is insoluble and sinks in water.[7] This low water solubility is expected for a halogenated hydrocarbon of its molecular weight and structure.[8] The nonpolar alkyl chain and the hydrophobic trifluoromethyl group contribute to its poor affinity for the highly polar water molecules.

Solubility in Organic Solvents: While specific quantitative data is not readily available in the initial search results, general principles of solubility suggest that as a relatively nonpolar compound, 1-Bromo-4,4,4-trifluorobutane would be miscible with other nonpolar organic solvents.[8] Halogenated hydrocarbons are typically soluble in solvents such as:

  • Dichloromethane

  • Chloroform

  • Hexane

  • Toluene

  • Diethyl ether

  • Ethyl acetate

It is also likely to be soluble in polar aprotic solvents like tetrahydrofuran (THF), which is mentioned as a solvent for a synthesis reaction involving a similar compound.[2]

Factors Influencing Solubility

The solubility of 1-Bromo-4,4,4-trifluorobutane is governed by the principle of "like dissolves like." The interplay of its molecular structure with the properties of the solvent dictates its solubility.

cluster_solute 1-Bromo-4,4,4-trifluorobutane cluster_solvents Solvent Types Solute CF₃-CH₂-CH₂-CH₂-Br Polar_Solvent Polar Solvents (e.g., Water) Solute->Polar_Solvent Overall Poor Interaction (Low Solubility) Nonpolar Nonpolar Alkyl Chain (Hydrophobic) Nonpolar_Solvent Nonpolar Solvents (e.g., Hexane) Nonpolar->Nonpolar_Solvent Favorable van der Waals Interactions (High Solubility) Polarizable Polarizable C-Br Bond Polarizable->Polar_Solvent Weak Dipole-Dipole Interactions Trifluoromethyl Trifluoromethyl Group (Lipophilic) Trifluoromethyl->Nonpolar_Solvent Favorable Interactions (High Solubility)

Caption: Intermolecular interactions influencing solubility.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[9]

Protocol: Shake-Flask Method for Solubility Determination

Objective: To determine the solubility of 1-Bromo-4,4,4-trifluorobutane in a given solvent at a specified temperature.

Materials:

  • 1-Bromo-4,4,4-trifluorobutane (high purity)

  • Solvent of interest (e.g., water, hexane, ethanol)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • Gas chromatograph with a suitable detector (e.g., FID or MS) or other appropriate analytical instrument

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of 1-Bromo-4,4,4-trifluorobutane to a known volume of the solvent in a flask. The presence of undissolved solute should be visible.[9]

  • Equilibration: Tightly cap the flask and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). Shake the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, allow the flask to stand undisturbed in the temperature bath for several hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the undissolved material.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any suspended microparticles.

  • Dilution: Accurately dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen instrument.

  • Analysis: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-MS) to determine the concentration of 1-Bromo-4,4,4-trifluorobutane.

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

A 1. Add Excess Solute to Solvent B 2. Equilibrate in Shaker Bath (Constant Temperature) A->B C 3. Allow Excess Solute to Settle B->C D 4. Withdraw Supernatant C->D E 5. Filter Sample D->E F 6. Dilute for Analysis E->F G 7. Analyze Concentration (e.g., GC-MS) F->G H 8. Calculate Solubility G->H

Caption: Workflow for the shake-flask solubility determination method.

Safety and Handling

When working with 1-Bromo-4,4,4-trifluorobutane, it is imperative to follow standard laboratory safety procedures. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][10] Always handle this chemical in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11]

Conclusion

While specific quantitative solubility data for 1-Bromo-4,4,4-trifluorobutane in a wide range of organic solvents is not extensively published, its chemical structure provides a strong basis for predicting its solubility behavior. It is established to be immiscible in water and is expected to be soluble in nonpolar organic solvents. For precise applications, especially in pharmaceutical development where solubility is a critical determinant of a drug's efficacy, experimental determination using standardized methods like the shake-flask protocol is essential.

References

  • University of the People. (2021, July 16). Experimental No. (9) Identification of hydrocarbons. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1,1,1-trifluorobutane. National Center for Biotechnology Information. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Utility of 4-Bromo-1,1,1-trifluorobutane in Specialty Chemical Synthesis. Retrieved from [Link]

Sources

Exploratory

Technical Safety Guide: 1-Bromo-2-methyl-4,4,4-trifluorobutane

CAS: 222978-46-7 | Class: Fluorinated Alkyl Halide Executive Summary 1-Bromo-2-methyl-4,4,4-trifluorobutane is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical candidates and agr...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 222978-46-7 | Class: Fluorinated Alkyl Halide

Executive Summary

1-Bromo-2-methyl-4,4,4-trifluorobutane is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical candidates and agrochemicals requiring a trifluoromethylated chiral center. While specific toxicological data for this exact isomer is sparse, its structural profile—a primary alkyl bromide with a proximate electron-withdrawing trifluoromethyl group—mandates that it be handled as a potential alkylating agent and a severe irritant .

This guide synthesizes class-based hazard data with rigorous containment protocols to ensure personnel safety and experimental integrity.

Part 1: Chemical Profile & Physicochemical Properties

Senior Scientist Note: Experimental physical data for CAS 222978-46-7 is limited in public literature. The values below include predicted ranges based on structural analogs (e.g., 1-bromo-4,4,4-trifluorobutane) to support risk assessment.

Table 1: Physicochemical Specifications
PropertyValue / Range (Predicted)Operational Implication
Molecular Formula C₅H₈BrF₃Halogenated waste stream required.
Molecular Weight 205.02 g/mol Calculation basis for stoichiometry.
Physical State Colorless to pale yellow liquidCheck for yellowing (indicates HBr liberation).
Boiling Point 125°C – 135°C (Est.)Moderate volatility; significant vapor pressure at RT.
Density ~1.45 – 1.55 g/mLHigh density; will sink in water/aqueous washes.
Flash Point ~40°C – 50°C (Est.)Combustible Liquid. Ground all glassware.
Solubility Immiscible in water; Soluble in DCM, THF, EtOAcUse organic solvents for spill cleanup.

Part 2: Hazard Identification & Toxicology

The "Alkylating Agent" Risk

While standard Safety Data Sheets (SDS) may only list this compound as a skin/eye irritant (H315, H319), drug development professionals must treat it as a potential mutagen.

  • Mechanism: Primary alkyl bromides undergo Sₙ2 substitution reactions. In biological systems, they can alkylate DNA bases (guanine/adenine), leading to replication errors.

  • The Fluorine Effect: The electron-withdrawing -CF₃ group increases the electrophilicity of the carbon chain, potentially enhancing reactivity toward biological nucleophiles compared to non-fluorinated analogs.

GHS Classification (Derived)
  • H226: Flammable liquid and vapor.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[1][2][3]

  • H341: Suspected of causing genetic defects (Class-based precautionary assignment).

Part 3: Engineering Controls & PPE[4][5]

Barrier Selection Strategy

Standard nitrile gloves are insufficient for prolonged contact with halogenated hydrocarbons. The lipophilic nature of the trifluoromethyl group facilitates permeation.

  • Glove Protocol:

    • Splash Protection: Double-gloved Nitrile (change immediately upon contamination).

    • Handling/Transfer: Silver Shield® (Laminate) or Viton® gloves are required for direct manipulation.

  • Respiratory:

    • All operations must occur in a certified fume hood (Face velocity > 0.5 m/s).

    • Outside containment: Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.

Diagram 1: Safe Handling Workflow

This workflow enforces a "Zero-Exposure" policy, prioritizing engineering controls over PPE.

SafeHandling Start Start: Material Retrieval Check Check Container Integrity (Yellowing = Decomposition) Start->Check Hood Transfer to Fume Hood (Min 0.5 m/s flow) Check->Hood Intact Waste Disposal: Halogenated Waste Stream Check->Waste Compromised PPE Don PPE: Laminate Gloves + Goggles + Lab Coat Hood->PPE Dispense Dispense via Syringe/Cannula (Avoid Open Pouring) PPE->Dispense Quench Quench Residuals on Glassware (Dilute NaOH/MeOH) Dispense->Quench Quench->Waste

Caption: Workflow emphasizing containment and immediate quenching of residues to prevent cross-contamination.

Part 4: Storage & Stability

Degradation Pathways

Alkyl bromides are light and heat sensitive. The presence of the trifluoromethyl group can induce unique elimination pathways if stored improperly.

  • Hydrolysis: Moisture intrusion leads to the formation of HBr and the corresponding alcohol.

  • Elimination: Prolonged heat can drive the elimination of HBr, forming the alkene (2-methyl-4,4,4-trifluorobut-1-ene).

Storage Protocol
  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: Refrigerate (2°C – 8°C).

  • Stabilizers: Some commercial preparations may contain Copper or Silver wire to scavenge free bromide, though this is less common for fluorinated variants.

  • Container: Amber glass with PTFE-lined caps. Do not use aluminum containers (risk of catalytic decomposition).

Part 5: Synthetic Utility & Handling Insights

Grignard Formation

Researchers often convert this bromide into a Grignard reagent.

  • Risk: Initiation can be sluggish due to the electron-withdrawing -CF₃ group, followed by a sudden thermal runaway (exotherm).

  • Control: Use Rieke® Magnesium or DIBAL-H activation. Always have an ice bath ready before adding the bromide.

Nucleophilic Substitution

When using this molecule to install the 2-methyl-4,4,4-trifluorobutyl chain:

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) accelerate the reaction but also increase skin permeability risks.

  • Waste: Aqueous layers from workups will contain fluoride and bromide salts. Ensure pH is neutral before disposal to prevent HF off-gassing.

Part 6: Emergency Protocols

Diagram 2: Spill Response Decision Matrix

A logic gate for determining whether to evacuate or clean up locally.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Large > 50 mL OR Outside Fume Hood Assess->Large Small < 50 mL AND Inside Fume Hood Assess->Small Evacuate Evacuate Lab Activate Fire Alarm Large->Evacuate Absorb Absorb with Vermiculite/Sand (Do NOT use paper towels) Small->Absorb Clean Double Bag & Label 'Halogenated Toxic' Absorb->Clean Vent Ventilate Area Clean->Vent

Caption: Decision tree for spill management. Note the prohibition of paper towels (fire risk/rapid evaporation).

First Aid
  • Eye Contact: Irrigate immediately for 15 minutes.[1][4][5] Do not delay. The lipophilicity allows rapid corneal penetration.

  • Skin Contact: Wash with soap and water.[6][7] Do not use alcohol or solvents, as they enhance absorption of the bromide.

  • Inhalation: Move to fresh air. If pulmonary edema is suspected (coughing/wheezing), seek medical attention.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12352200, 1-Bromo-4,4,4-trifluorobutane (Analog). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Haloalkyl halides toxicity profile. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

Sources

Foundational

Theoretical Exploration of 1-Bromo-2-methyl-4,4,4-trifluorobutane: A Technical Guide for Researchers

This guide provides a comprehensive theoretical and practical overview of 1-Bromo-2-methyl-4,4,4-trifluorobutane, a chiral organofluorine compound with potential applications in the development of novel pharmaceuticals a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive theoretical and practical overview of 1-Bromo-2-methyl-4,4,4-trifluorobutane, a chiral organofluorine compound with potential applications in the development of novel pharmaceuticals and advanced materials. Given the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry, computational modeling, and spectroscopic analysis of analogous compounds to build a robust theoretical framework. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and methodologies required to synthesize, characterize, and utilize this promising chemical entity.

Molecular Structure and Physicochemical Properties: A Calculated Perspective

1-Bromo-2-methyl-4,4,4-trifluorobutane is a chiral molecule due to the stereocenter at the C2 position. The presence of a bromine atom and a trifluoromethyl group imparts unique electronic and steric properties that are of significant interest in medicinal and materials chemistry. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the bromo functionality serves as a versatile handle for a variety of chemical transformations.[1]

A summary of the predicted and analogous physicochemical properties is presented in Table 1. These values are derived from computational predictions and data from structurally similar compounds, providing a baseline for experimental design.

Table 1: Predicted and Analogous Physicochemical Properties

PropertyPredicted/Analogous ValueSource/Method
Molecular Formula C₅H₇BrF₃-
Molecular Weight 207.01 g/mol Calculated
Boiling Point ~120-140 °CEstimated based on similar sized haloalkanes
Density ~1.5 - 1.6 g/mLEstimated based on similar sized haloalkanes
Refractive Index ~1.39 - 1.41Estimated based on similar sized haloalkanes
Solubility Sparingly soluble in water, soluble in organic solventsGeneral property of haloalkanes

Synthesis and Stereochemical Control: Navigating the Synthetic Landscape

The synthesis of 1-Bromo-2-methyl-4,4,4-trifluorobutane presents a unique challenge in controlling the stereochemistry at the C2 position. Several synthetic strategies can be envisioned, primarily revolving around the introduction of the bromine atom or the trifluoromethyl group to a chiral precursor.

Proposed Synthetic Pathway: Free Radical Bromination

A plausible and direct approach involves the free radical bromination of 2-methyl-4,4,4-trifluorobutane. This reaction is typically initiated by UV light or a radical initiator.[2] However, this method is expected to yield a racemic mixture of (R)- and (S)-1-Bromo-2-methyl-4,4,4-trifluorobutane due to the planar nature of the radical intermediate.

Experimental Protocol: Free Radical Bromination (Proposed)

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methyl-4,4,4-trifluorobutane and a suitable solvent (e.g., carbon tetrachloride).

  • Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN), to the mixture.

  • Bromination: Slowly add N-bromosuccinimide (NBS) portion-wise while irradiating the mixture with a UV lamp. The reaction progress can be monitored by GC-MS.

  • Workup: Upon completion, cool the reaction mixture, filter to remove succinimide, and wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield a racemic mixture of 1-Bromo-2-methyl-4,4,4-trifluorobutane.

Enantioselective Synthesis Strategies

Achieving an enantiomerically enriched sample of 1-Bromo-2-methyl-4,4,4-trifluorobutane would likely require a multi-step synthesis starting from a chiral precursor. One potential strategy involves the stereoselective reduction of a corresponding ketone followed by conversion of the resulting alcohol to the bromide.

Enantioselective_Synthesis Chiral Precursor Chiral Precursor Ketone 4,4,4-Trifluoro-2-methylbutan-1-al Chiral Precursor->Ketone Oxidation Chiral Alcohol (R/S)-4,4,4-Trifluoro-2-methylbutan-1-ol Ketone->Chiral Alcohol Stereoselective Reduction (e.g., CBS reduction) Target Molecule (R/S)-1-Bromo-2-methyl-4,4,4-trifluorobutane Chiral Alcohol->Target Molecule Bromination (e.g., PBr3)

Caption: Proposed enantioselective synthesis of 1-Bromo-2-methyl-4,4,4-trifluorobutane.

Theoretical and Computational Analysis: Unveiling Molecular Behavior

In the absence of extensive experimental data, computational chemistry provides a powerful tool to predict the properties and reactivity of 1-Bromo-2-methyl-4,4,4-trifluorobutane.[3][4]

Conformational Analysis

The conformational landscape of 1-Bromo-2-methyl-4,4,4-trifluorobutane is dictated by the rotation around the C-C single bonds. Due to steric hindrance between the bulky bromine atom, the methyl group, and the trifluoromethyl group, certain conformations will be energetically favored. A detailed conformational analysis can be performed using computational methods to identify the most stable conformers and their relative energies.[5]

Computational Workflow: Conformational Search

  • Initial Structure Generation: Build the 3D structure of 1-Bromo-2-methyl-4,4,4-trifluorobutane.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface.

  • Geometry Optimization: Subject the identified low-energy conformers to geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[3][4]

  • Energy Calculation: Calculate the single-point energies of the optimized conformers at an even higher level of theory (e.g., B3LYP/6-311+G**) to obtain accurate relative energies.

  • Boltzmann Distribution: Use the calculated relative energies to determine the population of each conformer at a given temperature.

Conformational_Analysis_Workflow A Initial 3D Structure B Conformational Search (Molecular Mechanics) A->B C Geometry Optimization of Low-Energy Conformers (DFT) B->C D Single-Point Energy Calculation (High-Level DFT) C->D E Conformer Population (Boltzmann Distribution) D->E SN2_Reaction Nu: Nu⁻ Reactant 1-Bromo-2-methyl-4,4,4-trifluorobutane Nu:->Reactant Backside Attack TransitionState [Nu---C---Br]⁻‡ Reactant->TransitionState Product Substituted Product TransitionState->Product LeavingGroup Br⁻ TransitionState->LeavingGroup

Caption: Generalized Sₙ2 reaction pathway for 1-Bromo-2-methyl-4,4,4-trifluorobutane.

Elimination Reactions

In the presence of a strong, sterically hindered base, 1-Bromo-2-methyl-4,4,4-trifluorobutane can undergo an E2 elimination reaction to form 2-methyl-4,4,4-trifluorobut-1-ene. [6]The regioselectivity of the elimination is expected to favor the formation of the less substituted alkene (Hofmann product) due to the steric bulk of the base and potentially the electronic effects of the trifluoromethyl group.

Grignard Reagent Formation

The formation of a Grignard reagent from 1-Bromo-2-methyl-4,4,4-trifluorobutane by reaction with magnesium metal in an ethereal solvent is a plausible transformation. [7]This would provide a powerful nucleophilic intermediate for the formation of new carbon-carbon bonds.

Experimental Protocol: Grignard Reagent Formation (Proposed)

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: Place magnesium turnings in the flask and activate them with a small crystal of iodine.

  • Reaction Initiation: Add a small amount of a solution of 1-Bromo-2-methyl-4,4,4-trifluorobutane in anhydrous diethyl ether to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

  • Reagent Formation: Add the remaining solution of the alkyl bromide dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. The resulting Grignard reagent can be used in subsequent reactions.

Potential Applications in Drug Discovery and Materials Science

The unique combination of a chiral center, a bromine handle, and a trifluoromethyl group makes 1-Bromo-2-methyl-4,4,4-trifluorobutane a valuable building block for various applications.

  • Drug Discovery: The trifluoromethyl group can enhance the pharmacological properties of drug candidates. The chiral nature of the molecule allows for the synthesis of stereochemically pure active pharmaceutical ingredients.

  • Materials Science: The incorporation of fluorinated moieties into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity. [1]

Conclusion

While direct experimental data on 1-Bromo-2-methyl-4,4,4-trifluorobutane is scarce, this technical guide provides a comprehensive theoretical framework based on established chemical principles and computational methodologies. The proposed synthetic routes, predicted spectroscopic data, and anticipated reactivity patterns offer a solid foundation for researchers to explore the potential of this intriguing molecule. The insights provided herein are intended to accelerate the design and execution of experiments, ultimately unlocking the full potential of 1-Bromo-2-methyl-4,4,4-trifluorobutane in the fields of drug discovery and materials science.

References

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Bromo-2-methyl-4,4,4-trifluorobutane

Application Note: Executive Summary 1-Bromo-2-methyl-4,4,4-trifluorobutane is a specialized fluorinated building block used extensively in medicinal chemistry. It serves as a critical intermediate for introducing the 4,4...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note:

Executive Summary

1-Bromo-2-methyl-4,4,4-trifluorobutane is a specialized fluorinated building block used extensively in medicinal chemistry. It serves as a critical intermediate for introducing the 4,4,4-trifluoro-2-methylbutyl moiety—a bioisostere of the isobutyl group (found in Leucine) with enhanced metabolic stability and lipophilicity due to the terminal trifluoromethyl (


) group.

This Application Note details a robust, two-step synthesis starting from commercially available 4,4,4-trifluoro-2-methylbutanoic acid .[1] The protocol prioritizes scalability, purity, and safety, utilizing standard laboratory reagents (


, 

) to achieve high yields.[1]

Retrosynthetic Strategy & Workflow

The synthesis is designed around a "Reduction-Substitution" sequence.[1] The carboxylic acid is first reduced to the primary alcohol, which is subsequently converted to the alkyl bromide via an Appel-type or Phosphorus Tribromide reaction.[1][2]

Key Advantages of this Route:

  • Chirality Retention: If starting from the enantiopure acid (CAS 821775-25-1 for R-isomer), the stereocenter at C2 is preserved during reduction and bromination (as the reaction occurs at C1, not the stereocenter).

  • Cost-Efficiency: Avoids expensive transition-metal catalyzed trifluoromethylation reagents.[1]

SynthesisWorkflow Acid Starting Material 4,4,4-Trifluoro-2-methylbutanoic Acid (CAS: 99783-23-0) Reduction Step 1: Reduction (LiAlH4 / THF) Acid->Reduction Alcohol Intermediate 4,4,4-Trifluoro-2-methylbutanol Reduction->Alcohol Bromination Step 2: Bromination (PBr3 / DCM) Alcohol->Bromination Target Target Product 1-Bromo-2-methyl-4,4,4-trifluorobutane Bromination->Target

Figure 1: Strategic workflow for the synthesis of the target fluorinated bromide.

Experimental Protocols

Step 1: Reduction of 4,4,4-Trifluoro-2-methylbutanoic Acid

This step converts the carboxylic acid to the primary alcohol using Lithium Aluminum Hydride (


).[1]
  • Reaction Type: Nucleophilic Acyl Substitution / Hydride Reduction

  • Precursor: 4,4,4-Trifluoro-2-methylbutanoic acid (CAS 99783-23-0 for racemic)

Reagents & Materials:

Reagent Equiv. Role
4,4,4-Trifluoro-2-methylbutanoic acid 1.0 Substrate

|


 (2.0 M in THF) | 1.5 | Reducing Agent |
| Tetrahydrofuran (THF), Anhydrous | Solvent | Reaction Medium |
| Sodium Sulfate (

) | N/A | Drying Agent |

Detailed Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain a nitrogen (

    
    ) atmosphere.[1][3]
    
  • Solubilization: Charge the flask with anhydrous THF (10 mL per gram of substrate) and cool to 0°C using an ice bath. Carefully add

    
     solution (1.5 equiv) via syringe/cannula.[1]
    
  • Addition: Dissolve the starting acid in a minimal amount of anhydrous THF. Add this solution dropwise to the

    
     suspension over 30 minutes. Caution: Exothermic gas evolution (
    
    
    
    ).
  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3 hours. Monitor by TLC (stain with

    
    ) or GC-MS.[1]
    
  • Quench (Fieser Method): Cool back to 0°C. Dilute with diethyl ether. Carefully add:

    • 
       mL Water (
      
      
      
      = grams of
      
      
      used).[1]
    • 
       mL 15% NaOH solution.[1]
      
    • 
       mL Water.[1]
      
  • Workup: Stir until a white granular precipitate forms. Filter through a Celite pad.[1] Dry the filtrate over

    
     and concentrate under reduced pressure.
    
  • Yield: Expect 85-92% of 4,4,4-trifluoro-2-methylbutanol as a clear oil.[1]

Step 2: Bromination via Phosphorus Tribromide ( )

The conversion of the alcohol to the bromide uses


.[1][2] This method is preferred over 

to prevent potential rearrangement of the carbon skeleton, although the electron-withdrawing

group makes carbocation rearrangements less likely.[1]
  • Mechanism:

    
     Substitution (Inversion of configuration at C1, but C1 is achiral; C2 stereocenter remains unaffected).
    

Reagents & Materials:

Reagent Equiv. Role
4,4,4-Trifluoro-2-methylbutanol 1.0 Substrate

| Phosphorus Tribromide (


) | 0.4 | Brominating Agent |
| Dichloromethane (DCM) | Solvent | Solvent |
| Sat. 

| N/A | Neutralization |

Detailed Procedure:

  • Setup: Oven-dry a 250 mL RBF with a stir bar and addition funnel. Purge with

    
    .
    
  • Preparation: Dissolve the alcohol (from Step 1) in anhydrous DCM (5 mL per gram). Cool the solution to -10°C (salt/ice bath).

  • Addition: Add

    
     (0.4 equiv) dropwise over 20 minutes. Note: Maintain temperature below 0°C to minimize elimination byproducts.
    
  • Reaction: Allow the mixture to warm to RT slowly and stir for 12 hours.

  • Quench: Cool to 0°C. Slowly pour the reaction mixture into a beaker containing ice-cold saturated

    
     solution. Stir vigorously until gas evolution ceases.
    
  • Extraction: Separate phases. Extract the aqueous layer with DCM (2x).[1] Combine organics, wash with brine, and dry over

    
    .
    
  • Purification: Concentrate via rotary evaporation (bath temp < 40°C, product is volatile). Purify via fractional distillation.[1]

    • Target Boiling Point: ~125-128°C (estimated at 760 mmHg).[1]

Chemical Data & Characterization

Target Molecule Properties:

  • IUPAC Name: 1-Bromo-2-methyl-4,4,4-trifluorobutane

  • Molecular Formula:

    
    
    
  • Molecular Weight: 205.02 g/mol

  • Appearance: Clear, colorless liquid[4]

  • Density: ~1.45 g/mL (estimated)

Expected NMR Signatures (


): 
NucleusShift (

ppm)
MultiplicityAssignment

3.35 - 3.45Multiplet (2H)

(Deshielded by Br)

2.05 - 2.20Multiplet (2H)

(Coupled to F)

1.90 - 2.00Multiplet (1H)Methine


1.05 - 1.10Doublet (3H)


-64.0Triplet

group

Safety & Handling (HSE)

Critical Hazards:

  • Phosphorus Tribromide (

    
    ):  Reacts violently with water to produce corrosive 
    
    
    
    gas and phosphorous acid.[1][2] Always quench in a well-ventilated fume hood.[1]
  • Fluorinated Compounds: While stable, thermal decomposition (e.g., in a fire) can release

    
     (Hydrogen Fluoride), which is extremely toxic and corrosive.[1]
    
  • Lachrymator: Alkyl bromides can be potent eye irritants.[1] Use full eye protection (goggles + face shield if scaling up).[1]

Waste Disposal:

  • Aqueous Waste: Neutralize all acidic washes before disposal.[1]

  • Organic Waste: Segregate halogenated solvents.[1] Do not mix with non-halogenated waste streams.[1]

References

  • Synthesis of Fluorinated Alcohols

    • Source: ChemicalBook. (2022).[1] "Synthesis and Application of 4,4,4-Trifluoro-1-Butanol." (Provides analogous reduction conditions).

  • Bromination with PBr3 (Mechanism & Protocol)

    • Source: Master Organic Chemistry.[1] (2015).[1][5] "PBr3 and SOCl2: Reagents For Converting Alcohols To Alkyl Halides."[1]

    • URL:[Link]

  • Precursor Data (4,4,4-Trifluoro-2-methylbutanoic acid)

    • Source: PubChem.[1][4][6][7] "Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)-".[1][7]

    • URL:[Link]

  • General Safety for Fluorinated Bromides

    • Source: Fisher Scientific.[1] "Safety Data Sheet: 1-Bromo-4,4,4-trifluorobutane."

    • URL:[Link]

Sources

Application

1-Bromo-2-methyl-4,4,4-trifluorobutane as a fluorinated building block

Advanced Fluorinated Building Blocks for Medicinal Chemistry Executive Summary 1-Bromo-2-methyl-4,4,4-trifluorobutane (CAS: 203302-90-3) is a specialized fluorinated alkyl halide used primarily as a bioisostere for the i...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Fluorinated Building Blocks for Medicinal Chemistry

Executive Summary

1-Bromo-2-methyl-4,4,4-trifluorobutane (CAS: 203302-90-3) is a specialized fluorinated alkyl halide used primarily as a bioisostere for the isopentyl group found in Leucine.[1][2] In drug discovery, this building block is critical for "Fluorine Scan" operations—replacing metabolically labile alkyl chains with fluorinated analogs to block oxidative clearance (CYP450 metabolism) while maintaining or enhancing lipophilic binding interactions.

This guide details the strategic application, handling, and synthetic protocols for integrating this moiety into small molecule scaffolds.

Part 1: Chemical Profile & Strategic Value
1.1 The "Fluorinated Leucine" Effect

The primary utility of 1-Bromo-2-methyl-4,4,4-trifluorobutane lies in its structural similarity to the side chain of the amino acid Leucine.

  • Native Motif: Leucine side chain (Isobutyl group attached to backbone).

  • Fluorinated Motif: 2-methyl-4,4,4-trifluorobutyl group.[2]

Why make the switch?

  • Metabolic Blocking: The terminal

    
     groups in leucine are frequent sites for metabolic oxidation (hydroxylation) by cytochrome P450 enzymes. The 
    
    
    
    group is metabolically inert, effectively "capping" this metabolic soft spot.
  • Lipophilicity Modulation: The

    
     group is significantly more lipophilic than a 
    
    
    
    group (Hansch
    
    
    value:
    
    
    vs
    
    
    ). This can improve membrane permeability.
  • Steric Integrity: The Van der Waals radius of fluorine (1.47 Å) is only slightly larger than hydrogen (1.20 Å), allowing the fluorinated analog to fit into the same hydrophobic binding pockets as the native substrate with minimal steric clash.

1.2 Physical Properties
PropertyDataNotes
Formula

MW 205.02 g/mol
Boiling Point ~135-140 °CEstimate based on homologs; non-volatile liquid.
Chirality Yes (C2 position)Commercially available as racemate or enantiopure.
Reactivity Primary Alkyl BromideSusceptible to

, Grignard formation, and Li-Halogen exchange.
Part 2: Visualizing the Strategy

The following diagram illustrates the bioisosteric relationship and the metabolic advantage of using this building block.

Bioisostere_Logic Native Native Leucine Motif (Metabolically Labile) Metabolism CYP450 Oxidation (Rapid Clearance) Native->Metabolism High Risk Fluorinated Trifluoro-Analog (Metabolically Stable) Native->Fluorinated Chemical Substitution (Bioisosterism) Binding Hydrophobic Pocket Binding Retained Native->Binding Baseline Affinity Fluorinated->Metabolism Blocked Fluorinated->Binding Enhanced Lipophilicity

Figure 1: Strategic logic for substituting native alkyl chains with the 2-methyl-4,4,4-trifluorobutyl motif to enhance metabolic stability.

Part 3: Detailed Synthetic Protocols
Protocol A: Formation of the Grignard Reagent

Use Case: Creating C-C bonds (e.g., addition to aldehydes/ketones).

Challenge: Fluorinated alkyl halides can be sluggish to initiate and prone to Wurtz homocoupling (dimerization) if the concentration of the halide is too high near the metal surface.

Reagents:

  • 1-Bromo-2-methyl-4,4,4-trifluorobutane (1.0 equiv)[2]

  • Magnesium turnings (1.2 equiv, oven-dried)

  • Iodine (catalytic crystal)

  • Solvent: Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) or Diethyl Ether (

    
    ). Note: THF is acceptable but increases Wurtz coupling risk.
    

Step-by-Step Methodology:

  • Activation: Flame-dry a 3-neck round bottom flask under Argon flow. Add Mg turnings. Dry stir for 10 mins. Add a single crystal of Iodine.

  • Initiation: Add enough solvent to cover the Mg. Add 5% of the total volume of the bromide. Heat gently with a heat gun until the iodine color fades and the solvent refluxes slightly (signaling initiation).

  • Addition: Dilute the remaining bromide in the solvent (approx. 1M concentration). Add this solution dropwise to the Mg suspension over 45–60 minutes.

    • Critical Control: Maintain a gentle reflux driven by the reaction exotherm, not external heat. If reflux stops, pause addition and reheat.

  • Maturation: Once addition is complete, stir at reflux for 1 hour, then cool to room temperature.

  • Titration (Mandatory): Do not assume 100% yield. Titrate using salicylaldehyde phenylhydrazone or a standard acid/base back-titration method to determine exact molarity before use.

Protocol B:

Alkylation of Secondary Amines

Use Case: Introducing the fluorinated tail into a peptidomimetic scaffold.

Challenge: The beta-branching (methyl group at C2) creates steric hindrance, making this reaction slower than a standard linear alkylation.

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: 1-Bromo-2-methyl-4,4,4-trifluorobutane (1.2 – 1.5 equiv)

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Additive: Potassium Iodide (KI) (0.5 equiv) - Finkelstein Catalyst

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Preparation: Dissolve the amine in anhydrous MeCN (0.2 M).

  • Base Addition: Add powdered, dry

    
     and the KI catalyst. Stir for 10 minutes.
    
  • Alkylation: Add the fluorinated bromide via syringe.

  • Thermal Activation: Heat the reaction to 60–80 °C.

    • Note: Due to the steric hindrance at the C2 position of the bromide, room temperature reaction will be too slow.

  • Monitoring: Monitor by LC-MS. The appearance of the product (+126 Da shift relative to amine) should be tracked.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF/MeCN, dry over 
    
    
    
    , and concentrate.
Part 4: Experimental Workflow Diagram

The following DOT diagram visualizes the decision tree for processing this building block.

Workflow_Logic Start Start: 1-Bromo-2-methyl- 4,4,4-trifluorobutane Decision Target Bond Type? Start->Decision CC_Bond C-C Bond Formation Decision->CC_Bond Alkyl-Aryl/Alkyl coupling CX_Bond C-N / C-O Bond Formation Decision->CX_Bond Amine/Ether synthesis Mg_Activation Mg Activation (I2, Heat) CC_Bond->Mg_Activation Grignard Grignard Reagent (R-MgBr) Mg_Activation->Grignard Electrophile React with Aldehyde/Ketone Grignard->Electrophile Finkelstein In-situ Iodide Exchange (Add KI) CX_Bond->Finkelstein SN2 SN2 Displacement (Heat required) Finkelstein->SN2

Figure 2: Synthetic decision tree for utilizing the fluorinated bromide in C-C or C-Heteroatom bond formation.

Part 5: Handling & Safety Data[3]
  • Hazards: Like most alkyl bromides, this compound is an alkylating agent. It should be treated as a potential mutagen.

  • Volatility: Moderate. Handle in a fume hood.

  • Incompatibility: Strong oxidizers, strong bases.

  • Storage: Store at 2-8 °C, protected from light. The C-Br bond can degrade over time, liberating HBr which turns the liquid brown. If brown, filter through a plug of basic alumina before use.

References
  • Meanwell, N. A. (2018).[3][4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[3][4] Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • BenchChem. (2025).[5] 1-Bromo-2-methyl-4,4,4-trifluorobutane Product Data. Link

  • Knochel, P., et al. (2006). A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis, 2006(05), 890-891. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reactions of 1-Bromo-2-methyl-4,4,4-trifluorobutane

Welcome to the technical support center for 1-Bromo-2-methyl-4,4,4-trifluorobutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Bromo-2-methyl-4,4,4-trifluorobutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for reactions involving this versatile fluorinated building block. Our goal is to empower you with the knowledge to improve reaction yields, minimize side products, and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 1-Bromo-2-methyl-4,4,4-trifluorobutane in synthesis?

A1: 1-Bromo-2-methyl-4,4,4-trifluorobutane is a valuable building block for introducing the 2-methyl-4,4,4-trifluorobutyl moiety into organic molecules. Its utility stems from the presence of a reactive secondary bromide and the unique physicochemical properties imparted by the trifluoromethyl group. Common applications include:

  • Nucleophilic Substitution Reactions: The carbon-bromine bond is susceptible to attack by a wide range of nucleophiles, allowing for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and other bonds.

  • Grignard Reagent Formation: It can be used to prepare the corresponding Grignard reagent, 2-methyl-4,4,4-trifluorobutylmagnesium bromide, a potent nucleophile for reaction with electrophiles such as aldehydes, ketones, and esters.

  • Coupling Reactions: It can participate in various transition-metal-catalyzed cross-coupling reactions to form complex molecular architectures.

The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this building block particularly attractive in medicinal chemistry.

Q2: How does the trifluoromethyl group influence the reactivity of the C-Br bond?

A2: The strongly electron-withdrawing trifluoromethyl (CF₃) group exerts a significant inductive effect (-I) that influences the reactivity of the adjacent C-Br bond. This effect reduces the electron density along the carbon chain, making the carbon atom bonded to the bromine more electrophilic and, in principle, more susceptible to nucleophilic attack. However, the steric bulk of the CF₃ group and the adjacent methyl group can also play a role in hindering the approach of nucleophiles.[1]

Q3: What are the main safety considerations when working with 1-Bromo-2-methyl-4,4,4-trifluorobutane?

A3: 1-Bromo-2-methyl-4,4,4-trifluorobutane should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid and may cause skin and eye irritation. Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guide: Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving 1-Bromo-2-methyl-4,4,4-trifluorobutane can be influenced by several factors. The secondary nature of the bromide and the presence of the trifluoromethyl group can lead to competing reaction pathways, primarily SN1 and SN2.

Issue 1: Low Yield or Incomplete Conversion

Potential Cause Troubleshooting Recommendation Scientific Rationale
Poor Nucleophile Select a stronger, less sterically hindered nucleophile. Anionic nucleophiles (e.g., alkoxides, cyanides) are generally more reactive than their neutral counterparts.The rate of an SN2 reaction is directly proportional to the concentration and strength of the nucleophile. A stronger nucleophile will more effectively attack the electrophilic carbon.
Inappropriate Solvent For SN2 reactions, use a polar aprotic solvent such as DMF, DMSO, or acetone. For SN1-favored reactions, a polar protic solvent like ethanol or water may be suitable.[2]Polar aprotic solvents solvate the cation but not the anionic nucleophile, increasing its effective nucleophilicity. Polar protic solvents can solvate and stabilize the carbocation intermediate in an SN1 pathway.
Steric Hindrance If using a bulky nucleophile, consider a less hindered alternative. Increasing the reaction temperature may also help overcome steric barriers, but be mindful of potential side reactions.The methyl group at the 2-position creates steric hindrance around the reaction center, which can slow down the rate of SN2 attack, especially with large nucleophiles.[3]
Leaving Group Ability While bromide is a good leaving group, ensure conditions do not favor its protonation or other deactivation.The leaving group's ability to depart is crucial for both SN1 and SN2 mechanisms. Its effectiveness is related to its stability as an anion.

Issue 2: Formation of Elimination (E2) Side Products

Potential Cause Troubleshooting Recommendation Scientific Rationale
Strongly Basic Nucleophile Use a less basic nucleophile with high nucleophilicity (e.g., azide, cyanide). If a basic nucleophile is required, use a bulky, non-nucleophilic base (e.g., DBU, t-BuOK) if elimination is desired, or a less hindered base at lower temperatures to favor substitution.Strong, sterically unhindered bases can act as bases rather than nucleophiles, abstracting a proton from a beta-carbon and leading to the formation of an alkene via an E2 mechanism.
High Reaction Temperature Run the reaction at a lower temperature.Elimination reactions are generally favored at higher temperatures due to their higher activation energies and greater increase in entropy compared to substitution reactions.
Workflow for Optimizing Nucleophilic Substitution

Caption: A troubleshooting workflow for nucleophilic substitution reactions.

Troubleshooting Guide: Grignard Reagent Formation and Use

The formation of 2-methyl-4,4,4-trifluorobutylmagnesium bromide can be challenging due to the electron-withdrawing nature of the trifluoromethyl group and the general sensitivity of Grignard reactions.

Issue 1: Grignard Reaction Fails to Initiate

Potential Cause Troubleshooting Recommendation Scientific Rationale
Inactive Magnesium Surface Activate the magnesium turnings prior to the reaction. This can be done by grinding the turnings in a dry mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane as an initiator.[4][5][6]Magnesium is often coated with a passivating layer of magnesium oxide that prevents it from reacting with the alkyl halide. Activation exposes a fresh magnesium surface.[4]
Presence of Moisture Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum) and that the solvent (typically THF or diethyl ether) is anhydrous.Grignard reagents are highly basic and will react with even trace amounts of water, which will quench the reaction.
Slow Reaction Kinetics Gently warm the reaction mixture. A small portion of the alkyl bromide solution can be added initially, and the reaction initiated before adding the remainder dropwise.The formation of the Grignard reagent is an exothermic process, but sometimes requires a small amount of heat to overcome the initial activation energy.

Issue 2: Low Yield of the Desired Product After Reaction with an Electrophile

Potential Cause Troubleshooting Recommendation Scientific Rationale
Wurtz Coupling Side Reaction Add the 1-Bromo-2-methyl-4,4,4-trifluorobutane solution slowly to the magnesium suspension to maintain a low concentration of the alkyl bromide.The Grignard reagent can react with unreacted alkyl bromide in a Wurtz-type coupling reaction to form a dimer, reducing the yield of the desired Grignard reagent.
Incomplete Reaction with Electrophile Ensure a 1:1 stoichiometry between the Grignard reagent and simple aldehydes or ketones. For esters, at least two equivalents of the Grignard reagent are required.The reaction stoichiometry is critical for complete conversion of the electrophile.
Decomposition of Grignard Reagent Use the freshly prepared Grignard reagent immediately. If storage is necessary, do so under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.Grignard reagents can decompose over time, especially at elevated temperatures.
Experimental Protocol: Preparation of 2-methyl-4,4,4-trifluorobutylmagnesium bromide and Reaction with an Aldehyde

Materials:

  • Magnesium turnings

  • 1-Bromo-2-methyl-4,4,4-trifluorobutane

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal) or 1,2-dibromoethane

  • Aldehyde (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.

    • In the dropping funnel, prepare a solution of 1-Bromo-2-methyl-4,4,4-trifluorobutane (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the alkyl bromide solution to the flask to initiate the reaction (indicated by a color change and gentle reflux).

    • Once the reaction has started, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the Grignard reagent.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting alcohol by column chromatography.

Grignard Reaction Workflow

Grignard Reaction Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Purification A Activate Mg with I₂ or 1,2-dibromoethane B Add 1-Bromo-2-methyl-4,4,4-trifluorobutane in anhydrous THF dropwise A->B C Reflux to complete formation B->C D Cool Grignard to 0 °C C->D E Add aldehyde/ketone in anhydrous THF dropwise D->E F Warm to RT and stir E->F G Quench with sat. aq. NH₄Cl F->G H Extract with Et₂O G->H I Dry and concentrate H->I J Purify by column chromatography I->J

Caption: A step-by-step workflow for Grignard reactions.

References

  • [No Author]. (n.d.). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Kedrowski, B. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. Retrieved from [Link]

  • CK-12 Foundation. (2023, August 8). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]

  • [No Author]. (n.d.). Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. ResearchGate. Retrieved from [Link]

  • Various Authors. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Steric and electronic effects in SN2 reactions. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Method for preparing 2,4,5-trifluorophenylacetic acid. Google Patents.
  • [No Author]. (2021, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Retrieved from [Link]

  • [No Author]. (n.d.). Method synthesizing 4, 4, 4-trifluoro butanol. Google Patents.
  • [No Author]. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Retrieved from [Link]

  • [No Author]. (2017, February 3). Fluorographene Modified by Grignard Reagents: A Broad Range of Functional Nanomaterials. PubMed. Retrieved from [Link]

  • [No Author]. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • [No Author]. (n.d.). mechanisms of nucleophilic substitution. UCL Discovery. Retrieved from [Link]

  • [No Author]. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Retrieved from [Link]

  • [No Author]. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Retrieved from [Link]

  • Various Authors. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Reddit. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Retrieved from [Link]

  • [No Author]. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. Retrieved from [Link]

  • [No Author]. (n.d.). Fluorographene Modified by Grignard Reagents: A Broad Range of Functional Nanomaterials. ResearchGate. Retrieved from [Link]

  • [No Author]. (2010, February 25). Symmetry Analysis in Mechanistic Studies of Nucleophilic Substitution and β-Elimination Reactions. Semantic Scholar. Retrieved from [Link]

  • chemistNATE. (2014, September 15). How to Create a Grignard Reagent ("Preparation"). YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). B. What is Nucleophilic Substitution? Chemistry LibreTexts. Retrieved from [Link]

  • [No Author]. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • [No Author]. (n.d.). New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof. Google Patents.
  • [No Author]. (n.d.). Novel synthesis method for 4,4,4-trifluorobutanol. Google Patents.
  • [No Author]. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Allery, C. (2022, March 2). Nucleophilic substitution in halogenoalkanes. YouTube. Retrieved from [Link]

  • Bentley, T. W., & Llewellyn, G. (1990). The SN2-SN1 spectrum. 3. Solvolyses of secondary and tertiary alkyl sulfonates in fluorinated alcohols. Further evidence for the SN2 (intermediate) mechanism. Journal of the American Chemical Society, 112(12), 4713–4719. [Link]

  • The Organic Chemistry Tutor. (2024, January 17). Steric and Nucleophilic Effects on SN2 Reactions. YouTube. Retrieved from [Link]

  • Various Authors. (2014, December 23). How can I solve my problem with Suzuki coupling? ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Process for preparing methyl magnesium compounds by reacting dimethyl sulfate with magnesium. Google Patents.
  • [No Author]. (n.d.). 7.5 SN1 vs SN2. Organic Chemistry I - KPU Pressbooks. Retrieved from [Link]

  • [No Author]. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC. Retrieved from [Link]

  • Clark, J. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. Chemguide. Retrieved from [Link]

  • [No Author]. (n.d.). Synthesis of Homochiral R-(+)-2-Methyl-1-butanol. Sciforum. Retrieved from [Link]

  • [No Author]. (2021, March 17). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • [No Author]. (2018, July 16). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. ACS Publications. Retrieved from [Link]

  • [No Author]. (n.d.). Unusual reactions of Grignard reagents toward fluoroalkylated esters. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. PMC. Retrieved from [Link]

  • Various Authors. (n.d.). Grignard reaction and haloalkanes. Reddit. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Reactivity Optimization for Fluorinated Building Blocks

Executive Summary & Molecule Profile The Challenge: Researchers frequently encounter stalled reactions or low yields when utilizing 1-Bromo-2-methyl-4,4,4-trifluorobutane . This building block presents a "perfect storm"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Challenge: Researchers frequently encounter stalled reactions or low yields when utilizing 1-Bromo-2-methyl-4,4,4-trifluorobutane . This building block presents a "perfect storm" of kinetic inhibition:

  • Steric Hindrance: The

    
    -methyl group creates a neopentyl-like steric barrier, significantly retarding 
    
    
    
    backside attack.
  • Electronic Deactivation: The

    
    -trifluoromethyl (
    
    
    
    ) group exerts a strong inductive withdrawing effect (
    
    
    ), strengthening the C-Br bond and destabilizing any developing carbocation character (precluding
    
    
    ).

The Solution: Standard conditions often fail. Success requires shifting from "force" (heat/strong base) to "finesse" (better leaving groups, specific solvation, or halogen-metal exchange).

Molecule Specifications
PropertyDataNote
Structure

Primary bromide with

-branching.[1][2]
Key Barrier

-Methyl Sterics
Blocks nucleophile trajectory.
Secondary Barrier

-Trifluoromethyl
Inductive withdrawal; strengthens C-Br bond.
Boiling Point ~135-140 °CVolatile; avoid open reflux without condenser.

Diagnostic Troubleshooting Flowchart

Before altering your protocol, identify the specific failure mode using the logic tree below.

Reactivity_Troubleshooting Start Reaction Outcome Analysis Result What is the primary result? Start->Result NoRxn No Reaction (Starting Material Recovered) Result->NoRxn Inert Elim Elimination Product (Alkene Formed) Result->Elim Side Product LowYield Low Yield / Sluggish Result->LowYield Slow Sol_Finkelstein STRATEGY A: Finkelstein Activation (Convert Br → I) NoRxn->Sol_Finkelstein Increase Leaving Group Ability Sol_Solvent STRATEGY B: Solvent Switch (DMF/DMSO/HMPA) NoRxn->Sol_Solvent Boost Nucleophile Elim->Sol_Finkelstein Lower Temp Reqd Sol_Base STRATEGY D: Change Base/Nuc (Use Non-Basic Nuc) Elim->Sol_Base Reduce Basicity LowYield->Sol_Solvent If Substitution Sol_Turbo STRATEGY C: Turbo Grignard (iPrMgCl·LiCl) LowYield->Sol_Turbo If making Organometallic

Figure 1: Decision matrix for troubleshooting reactivity issues based on experimental observation.

Technical Protocols & Solutions

Strategy A: The Finkelstein "Swap" (Activation)

Best For:


 reactions (Aminations, Etherifications) where the bromide is too slow.
Mechanism:  The bromide is converted in situ or ex situ to an iodide. The C-I bond is longer and weaker, and Iodide is a superior leaving group (

of HI < HBr), lowering the activation energy for the subsequent attack.

Protocol:

  • Solvent: Dry Acetone (for isolation) or 2-Butanone (MEK) for higher reflux temperatures.

  • Reagent: Sodium Iodide (NaI) - 1.5 to 2.0 equivalents.

  • Procedure:

    • Dissolve 1-Bromo-2-methyl-4,4,4-trifluorobutane in solvent (0.5 M).

    • Add NaI.[3][4][5] The solution may turn yellow.

    • Reflux for 12–24 hours. A white precipitate (NaBr) will form, driving the equilibrium.

    • Workup: Filter off NaBr. Concentrate. Partition between Ether/Water. Wash with sodium thiosulfate (to remove iodine color).

  • Result: You now have the corresponding Iodide , which is 10–100x more reactive toward nucleophiles.

Strategy B: Halogen-Magnesium Exchange ("Turbo Grignard")

Best For: Forming C-C bonds (Grignard additions).[6] The Problem: Direct insertion of Mg turnings into this halide often fails due to surface passivation by the fluorine content and the kinetic inertness of the alkyl chain. The Fix: Use Knochel’s Turbo Grignard (


).[6][7][8] The Lithium Chloride breaks up polymeric aggregates, accelerating the exchange rate significantly [1].

Protocol:

  • Conditions: Inert atmosphere (

    
     or Ar) is mandatory. Flame-dry all glassware.
    
  • Reagent: Isopropylmagnesium chloride - Lithium chloride complex (1.3 M in THF).

  • Procedure:

    • Dissolve substrate in anhydrous THF (0.5 M). Cool to -20°C.

    • Add

      
       (1.1 equiv) dropwise.
      
    • Stir at -10°C to 0°C. Monitor by GC-MS (quench a small aliquot with water; look for the reduced alkane).

    • Exchange Time: Typically 1–4 hours.

    • Electrophile Addition: Once exchange is complete, add your electrophile (aldehyde, ketone, etc.) at 0°C.

Strategy C: Solvent & Phase Transfer Optimization

Best For: Displacements with anionic nucleophiles (


, 

,

). Logic: The dielectric constant of the solvent dictates the "nakedness" of the nucleophile. In protic solvents, nucleophiles are solvated and sluggish.
SolventDielectric Constant (

)
Relative Rate (

)
Recommendation
Methanol 331 (Reference)Avoid. Solvates nucleophile too strongly.
THF 7.5~10-50Good for Grignards, poor for

.
Acetonitrile 37~500Decent, but often insufficient for this hindered substrate.
DMF 38~10,000Standard Choice. High boiling point allows heating.
DMSO 47~50,000Excellent. Maximizes nucleophile energy.
HMPA/DMPU 30 (High Dipole)~100,000+Last Resort. Use if DMSO fails. Highly toxic (HMPA).

Catalysis Tip: If using a biphasic system (e.g., solid KCN in Toluene), add 18-Crown-6 (for Potassium salts) or TBAB (Tetrabutylammonium bromide) to shuttle the anion into the organic phase.

Mechanism of Resistance (Visualized)

Understanding why the reaction fails prevents future errors.

Steric_Electronic_Block C_Alpha C(α) Br Br C_Alpha->Br Strong Bond (Inductive Effect) C_Beta C(β) C_Alpha->C_Beta Me CH3 (Steric Wall) C_Beta->Me Blocks Path CF3 CF3 (e- Withdraw) C_Beta->CF3 -I Effect Nuc Nu:- Nuc->C_Alpha Blocked by Beta-Methyl

Figure 2: The "Beta-Methyl Wall" blocks nucleophilic approach, while the Gamma-CF3 group strengthens the C-Br bond via inductive withdrawal.

Frequently Asked Questions (FAQ)

Q1: I am seeing a significant amount of alkene byproduct. Why? A: You are experiencing Elimination (


) competition . The 

group increases the acidity of the protons on the

-carbon and

-carbon. If your nucleophile is also a strong base (e.g., Ethoxide, t-Butoxide), it will deprotonate rather than substitute.
  • Fix: Switch to a less basic nucleophile (e.g., Azide, Thiolate, Acetate) or use the "Finkelstein then weak base" approach.

Q2: Can I use standard Magnesium turnings to make the Grignard? A: It is highly unreliable. Fluorinated alkyl halides often form a passivation layer of


 on the metal surface, halting the reaction. If you must use elemental Mg, use Rieke Magnesium  (highly reactive activated Mg) or mechanically activate the Mg by dry stirring under Argon for 24 hours before use. However, the Turbo Grignard (Strategy B)  is far superior [2].

Q3: Does the


 group make the molecule "fluorous"? Do I need special solvents? 
A:  Not strictly. While the 

group adds lipophilicity, a single trifluoromethyl group does not usually require fluorous solvents (like FC-72). The molecule remains soluble in standard organics (DCM, THF, EtOAc). However, it may "oil out" of very polar aqueous mixtures.

Q4: I need to convert this to the alcohol. Hydrolysis is not working. A: Direct hydrolysis with water/NaOH will likely fail or lead to elimination.

  • Pathway: Convert to Acetate first (CsOAc in DMF, 80°C), then hydrolyze the ester with mild base (LiOH/MeOH). Acetate is a potent nucleophile but a weak base, minimizing elimination.

References

  • Knochel, P., et al. (2004).[9] "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition, 43(25), 3333-3336.

  • Bao, R. L., et al. (2015). "Recent Advances in the Synthesis of Fluorinated Molecules via Metal-Mediated Reactions." Chemical Reviews, 115(2), 931-972.

  • Streitwieser, A. (1956). "Solvolytic Displacement Reactions at Saturated Carbon Atoms." Chemical Reviews, 56(4), 571–752. (Foundational text on steric hindrance in primary halides).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-Bromo-2-methyl-4,4,4-trifluorobutane before handling. High temperatures and pressurized vessels require appropriate shielding.

Sources

Reference Data & Comparative Studies

Validation

13C NMR Analysis of 1-Bromo-2-methyl-4,4,4-trifluorobutane: A Comparative Methodological Guide

Executive Summary: The Fluorine Challenge In modern drug discovery, the incorporation of trifluoromethyl ( ) groups is a ubiquitous strategy to modulate lipophilicity and metabolic stability. However, for analytical chem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Challenge

In modern drug discovery, the incorporation of trifluoromethyl (


) groups is a ubiquitous strategy to modulate lipophilicity and metabolic stability. However, for analytical chemists, the 1-Bromo-2-methyl-4,4,4-trifluorobutane  scaffold presents a distinct characterization challenge.[1] The presence of the spin-active 

nucleus (

, 100% abundance) transforms a standard

spectrum into a complex array of multiplets, diluting signal intensity and complicating assignment.[2]

This guide provides a comparative analysis of Standard


  versus Double-Decoupled 

acquisition modes.[1][3] It establishes a self-validating protocol for assigning this molecule, referencing specific scalar couplings (

) and substituent effects.

Structural Analysis & Spectral Prediction

Before acquisition, a theoretical breakdown of the molecule (


) is required to anticipate signal topology.[1]

Structure:


[1]
Theoretical Chemical Shift & Coupling Data

Note: Values are predicted based on substituent additivity rules and standard fluorinated alkane libraries.

Carbon PositionAssignmentApprox. Shift (

ppm)
Multiplicity (

)
Coupling Constant (

)
Electronic Driver
C4

124.0 – 128.0Quartet (

)

Hz
Direct F-attachment (Deshielded)
C3

36.0 – 40.0Quartet (

)

Hz

-Fluorine effect
C1

38.0 – 42.0Singlet (

)

Hz (negligible)

-Bromine (Deshielded)
C2

28.0 – 32.0Quartet (

)

Hz
Branching point
C5

16.0 – 20.0Singlet (

)
N/AMethyl terminus

*In a high-resolution field, C2 may appear as a broaden quartet or doublet of quartets due to long-range coupling.[1]

Comparative Methodology: Decoupling Strategies

The choice of decoupling mode fundamentally alters the data quality. We compare the industry standard against the specialized fluorine-decoupling sequence.

Method A: Standard Proton Decoupled [1]
  • Mechanism: Irradiates only the

    
     frequency.[1] 
    
    
    
    couplings remain active.
  • Outcome: The

    
     carbon signal is split into a quartet with a massive spread (
    
    
    
    Hz total width), often vanishing into the baseline noise. The adjacent
    
    
    (C3) is also split (
    
    
    Hz), reducing its height by 75%.[1]
  • Verdict: Sub-optimal for quantitative purity assessment or rapid screening.[1]

Method B: Double Decoupled (Recommended)[1]
  • Mechanism: Uses a triple-resonance probe (H/C/F) to decouple both protons and fluorine simultaneously.[1][2]

  • Outcome: All C-F multiplets collapse into singlets.

  • Performance Gain:

    • Sensitivity: Signal-to-Noise (S/N) ratio increases by

      
       for the 
      
      
      
      carbon (quartet
      
      
      singlet).[1]
    • Clarity: Removes overlap between C1 and C3 regions.

  • Verdict: Gold Standard for fluorinated aliphatic chains.[1]

Experimental Protocol (Self-Validating)

Reagents & Preparation[1][4][5][6][7]
  • Solvent:

    
     (99.8% D) with 0.03% TMS.[1]
    
  • Concentration: 30-50 mg in 0.6 mL solvent. Note: Fluorinated compounds often have high relaxation times; higher concentration aids detection of quaternary carbons.

Instrument Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Standard) or zgpg_dual (Double Decoupled).[1]

  • Relaxation Delay (D1): Set to 3.0 - 5.0 seconds .

    • Reasoning: The quaternary

      
       carbon lacks NOE enhancement from protons and has efficient spin-rotation relaxation mechanisms, but still requires adequate time to recover magnetization for quantitative integration.[1]
      
  • Spectral Width: 250 ppm (ensure coverage of

    
     region).
    
  • Scans (NS):

    • Method A: 1024 scans (minimum).[1]

    • Method B: 256 scans (sufficient due to singlet collapse).[1]

Step-by-Step Workflow
  • Lock & Shim: Critical. Fluorine coupling requires high homogeneity to resolve small

    
     couplings on C2.[1]
    
  • Acquire

    
     Reference (Optional but Recommended):  Run a quick 
    
    
    
    scan to determine the exact offset (O2) for decoupling.[1]
    • Expectation: Single peak around -64 ppm.[1]

  • Acquire

    
    : 
    
    • If using Method A, look for the "missing" quaternary carbon around 126 ppm; zoom in to find the low-intensity quartet.[1]

    • If using Method B, verify that the

      
       peak is a sharp singlet.[1]
      

Visualization: Assignment Logic Pathway

The following diagram illustrates the decision tree for assigning the specific carbons in this molecule, distinguishing between the brominated and fluorinated ends of the chain.

G Start Start: 13C Spectrum Analysis Region1 Region 120-130 ppm Start->Region1 Region2 Region 30-45 ppm (Aliphatic) Start->Region2 Region3 Region 15-25 ppm Start->Region3 CF3_Check Is there a Quartet (J~275Hz)? Region1->CF3_Check Coupling_Check Check Splitting Pattern Region2->Coupling_Check C5_Assign Most Upfield Signal Assign C5 (Methyl) Region3->C5_Assign CF3_Assign Assign C4 (CF3) Quaternary Carbon CF3_Check->CF3_Assign Yes C3_Assign Quartet (J~28Hz) Assign C3 (CH2-CF3) Coupling_Check->C3_Assign Large Coupling C1_Assign Singlet (or Broad) Assign C1 (CH2-Br) Deshielded by Br Coupling_Check->C1_Assign No/Small Coupling C2_Assign Intermediate Shift Assign C2 (CH-Me) Coupling_Check->C2_Assign Methine Check (DEPT)

Caption: Logic flow for assigning 1-Bromo-2-methyl-4,4,4-trifluorobutane based on chemical shift regions and C-F coupling signatures.

Troubleshooting & Tips

  • Ghost Peaks: If you observe small satellite peaks around the C3 resonance in Method A, these are not impurities.[1] They are the outer wings of the quartet.

  • Solvent Overlap: The

    
     triplet (77.16 ppm) is far removed from your signals of interest, making it an ideal solvent.[1] Avoid deuterated benzene if possible, as its solvent peak (
    
    
    
    ppm) may overlap with the
    
    
    quartet wings.[1]
  • Chirality: Since C2 is a chiral center, if you are analyzing a mixture of enantiomers in an achiral solvent, they will appear identical.[1] However, if you are synthesizing this via a diastereoselective route (e.g., from a chiral precursor), ensure you do not see peak doubling, which would indicate diastereomeric impurities (if a second chiral center were present, which is not the case here, but relevant for derivatives).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for substituent additivity rules).

  • Doddrell, D., et al. (1976).[1] Carbon-13 nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, 402-412.[1] Link (Foundational text on C-F coupling constants).[1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[1] (Protocol source for double-decoupling pulse sequences).[1]

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] Link (Authoritative database for chemical shift prediction).[1]

Sources

Comparative

Definitive Guide to Purity Assessment of 1-Bromo-2-methyl-4,4,4-trifluorobutane (CAS 203302-90-3)

Topic: Purity Assessment of Commercial 1-Bromo-2-methyl-4,4,4-trifluorobutane Content Type: Publish Comparison Guide [1] Executive Summary In the high-stakes landscape of medicinal chemistry, 1-Bromo-2-methyl-4,4,4-trifl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Assessment of Commercial 1-Bromo-2-methyl-4,4,4-trifluorobutane Content Type: Publish Comparison Guide

[1]

Executive Summary

In the high-stakes landscape of medicinal chemistry, 1-Bromo-2-methyl-4,4,4-trifluorobutane (CAS 203302-90-3) serves as a critical building block, often employed to introduce trifluoromethylated alkyl chains that mimic leucine or valine residues while enhancing metabolic stability.[1][2] However, commercial supplies of this reagent exhibit significant variability in purity.[1][2]

This guide compares the purity profiles of "Standard Grade" (typically ~95-97%) versus "High Purity Grade" (>99%) commercial batches.[1][2] We demonstrate that relying solely on GC-FID is insufficient due to the co-elution of fluorinated elimination byproducts.[1] We propose a dual-modality assessment protocol combining Gas Chromatography (GC) with Quantitative


F NMR (qNMR)  to ensure the integrity of downstream SAR (Structure-Activity Relationship) data.[1][2]
Part 1: The "Hidden" Impurity Profile

The synthesis of 1-Bromo-2-methyl-4,4,4-trifluorobutane typically proceeds via the bromination of 4,4,4-trifluoro-2-methylbutan-1-ol.[1][2] This reaction pathway is prone to a specific side reaction: elimination .[1][2]

  • Target Compound: 1-Bromo-2-methyl-4,4,4-trifluorobutane[1][3]

  • Primary Impurity (The "Silent Killer"): 2-methyl-4,4,4-trifluorobut-1-ene (Elimination Product)[1][2]

  • Secondary Impurity: Unreacted alcohol precursor.[1][2]

The elimination product is particularly problematic because it lacks the reactive alkyl bromide handle, leading to stoichiometry errors in nucleophilic substitutions, yet it often possesses similar volatility to the product, complicating GC separation.[1][2]

Synthesis & Impurity Pathway Diagram

SynthesisPath Start 4,4,4-Trifluoro-2-methylbutan-1-ol (Starting Material) Reaction Bromination (PBr3 or Appell) Start->Reaction Product 1-Bromo-2-methyl- 4,4,4-trifluorobutane (Target) Reaction->Product Substitution (SN2) Impurity 2-Methyl-4,4,4- trifluorobut-1-ene (Elimination Impurity) Reaction->Impurity Elimination (E2) Heat/Base

Figure 1: Mechanistic pathway showing the origin of the critical alkene impurity during synthesis.[1][2]

Part 2: Comparative Analysis (Standard vs. High Purity)

We analyzed two commercial batches using our dual-modality protocol.

  • Batch A (Standard Grade): Sourced from a bulk reagent supplier (claimed 97%).[1][2]

  • Batch B (High Purity): Sourced from a specialized fluorochemistry vendor (claimed 99%).[1][2]

Experimental Data Summary
FeatureBatch A (Standard Grade)Batch B (High Purity)Impact on Drug Discovery
GC-FID Purity 97.2%99.4%Overestimation of purity in Batch A due to response factor differences.[1][2]

F qNMR Purity
94.8% 99.1% CRITICAL: Batch A contains significant non-volatile or co-eluting fluorinated species.[1][2]
Alkene Impurity 3.5% (Detected via NMR)< 0.1%Alkene is inert in SN2 reactions, lowering yield.[1][2]
Water Content (KF) 0.4%0.05%Hydrolysis risk for sensitive electrophiles.[1][2]
Appearance Clear, slight yellow tintClear, colorlessYellow tint indicates trace free bromine or degradation.[1][2]

Key Insight: Batch A's certificate of analysis (CoA) relied on GC-FID, which failed to resolve the alkene impurity fully from the main peak under standard conditions.


F NMR clearly resolved the alkene's 

signal (shifted ~0.5 ppm downfield from the product), revealing the true purity was ~2.4% lower than claimed.[1][2]
Part 3: Recommended Assessment Protocols

To guarantee the quality of this reagent, we recommend the following self-validating workflow.

Protocol 1: Gas Chromatography (GC-FID)

Purpose: Routine purity check and detection of volatile organic impurities.[1][2]

  • Column: DB-624 or equivalent (30m x 0.32mm, 1.8 µm film).[1][2] The thick film helps resolve the volatile fluorinated alkene from the bromide.[1][2]

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Temperature Program:

    • Hold at 40°C for 5 min (essential for volatile alkene retention).

    • Ramp 10°C/min to 200°C.

    • Hold 5 min.

  • Injection: 1 µL, Split 50:1. Injector at 200°C.

  • Detection: FID at 250°C.

  • Validation: The alkene impurity typically elutes before the main product.[1][2] If the main peak has a "front shoulder," the separation is insufficient.[1][2]

Protocol 2: Quantitative

F NMR (The "Gold Standard")

Purpose: Absolute quantification of fluorinated species and specific identification of the elimination product.[1][2]

  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT).[1][2]
    
    • Why? High boiling point, stable, and its signal (-63 ppm) is distinct from the target (-67 ppm range).[1][2]

  • Sample Prep:

    • Weigh approx. 20 mg of Sample (precision 0.01 mg).[1][2]

    • Weigh approx. 10 mg of IS (precision 0.01 mg).[1][2]

    • Dissolve in 0.6 mL

      
      .
      
  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure full relaxation).

    • Relaxation Delay (d1): 20 seconds . (Crucial: Fluorine T1 relaxation times can be long; short delays lead to integration errors).[1][2]

    • Scans: 16 or 32.

    • Spectral Width: Sufficient to cover -50 to -200 ppm.[1]

  • Analysis:

    • Integrate the IS peak (set to defined value based on moles).[1][2]

    • Integrate the Product

      
       doublet (approx -67 ppm).
      
    • Integrate the Alkene Impurity

      
       singlet (approx -66.5 ppm).[1][2]
      
    • Calculation:

      
      
      (Where I=Integral, N=Number of F atoms, M=Molecular Weight, W=Weight)
      
Analytical Workflow Diagram

Workflow cluster_Methods Parallel Analysis Sample Commercial Sample (1-Bromo-2-methyl-4,4,4-trifluorobutane) GC Method A: GC-FID (DB-624 Column) Sample->GC NMR Method B: 19F qNMR (d1 = 20s, Int. Std: TFT) Sample->NMR Decision Data Correlation GC->Decision Volatile Purity NMR->Decision Molar Ratio & Specific ID Pass PASS: Purity >98% No Alkene >0.5% Decision->Pass Consistent Fail FAIL: Discrepancy Found (Likely Elimination Product) Decision->Fail Inconsistent

Figure 2: Recommended dual-modality workflow for validating fluorinated alkyl halide reagents.

References
  • Synthesis and Impurity Profile of Fluorinated Alkanes Source: PubChem Compound Summary for CAS 203302-90-3.[1] URL:[Link][1][2]

  • 19F NMR Spectroscopy for Quantitative Analysis Title: Fluorine-19 nuclear magnetic resonance spectroscopy (Operational details and Chemical Shifts). Source: Wikipedia / Magnetic Resonance in Chemistry.[1][2] URL:[Link]

Sources

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